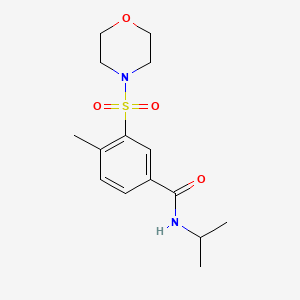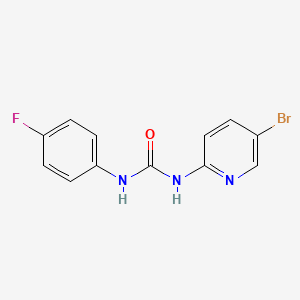
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2012 by researchers at GlaxoSmithKline and has since been studied extensively for its ability to selectively inhibit the activity of the histone demethylase JMJD3.
作用機序
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide works by binding to the active site of JMJD3 and blocking its demethylase activity. This leads to an accumulation of H3K27me3, a histone modification associated with gene repression. The resulting changes in gene expression can have a range of effects, depending on the specific genes affected.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the cell type and context. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). It has also been shown to modulate the immune response by altering the expression of cytokines and other immune-related genes.
実験室実験の利点と制限
One advantage of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for JMJD3, which allows for precise modulation of gene expression. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation is that it may not be effective in all cell types or contexts, and further research is needed to fully understand its potential applications.
将来の方向性
There are several potential future directions for research on N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential therapeutic applications, particularly in cancer and autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression in different cell types and contexts. Finally, there is potential for the development of more potent and selective inhibitors of JMJD3 based on the structure of this compound.
合成法
The synthesis of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methylbenzoylmorpholine, which is then reacted with isopropylamine to produce this compound. The final product is then purified using column chromatography.
科学的研究の応用
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been used in a variety of scientific research applications, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of JMJD3, a histone demethylase that plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter the epigenetic landscape of cells and potentially modulate the expression of genes involved in various diseases.
特性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)16-15(18)13-5-4-12(3)14(10-13)22(19,20)17-6-8-21-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGZSBNSBPVEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5496494.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)

![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)
![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)